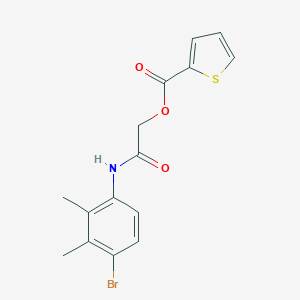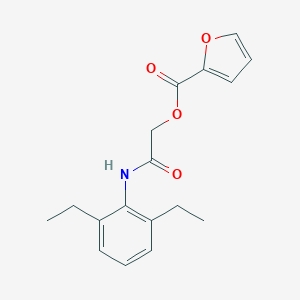![molecular formula C20H20N2O4 B270988 1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270988.png)
1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid, also known as EACA, is a synthetic amino acid derivative that has been extensively studied for its biochemical and physiological effects. This compound has been shown to have potential therapeutic applications in various fields of medicine, including cancer treatment, thrombosis prevention, and neuroprotection.
作用機序
1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid exerts its effects by inhibiting the activity of various enzymes and receptors in the body. Specifically, this compound inhibits the activity of plasminogen activator (PA), plasmin, and glutamate receptors, which are involved in cancer growth and metastasis, thrombosis formation, and neurodegeneration, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. Specifically, this compound inhibits the activity of plasminogen activator (PA), plasmin, and glutamate receptors, which are involved in cancer growth and metastasis, thrombosis formation, and neurodegeneration, respectively. Additionally, this compound has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines in the body.
実験室実験の利点と制限
The advantages of using 1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid in lab experiments include its well-established synthesis method, its ability to inhibit the activity of various enzymes and receptors in the body, and its potential therapeutic applications in various fields of medicine. The limitations of using this compound in lab experiments include its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential interactions with other compounds in the body.
将来の方向性
For research on 1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid include further investigation into its potential therapeutic applications in various fields of medicine, including cancer treatment, thrombosis prevention, and neuroprotection. Additionally, future research could focus on the development of novel this compound derivatives with improved solubility and bioavailability, as well as the investigation of the potential interactions between this compound and other compounds in the body.
合成法
The synthesis of 1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid involves the reaction of 2-ethylaniline with succinic anhydride, followed by cyclization with sodium hydroxide to form the pyrrolidine ring. The resulting product is then treated with acetic anhydride to form the final compound, this compound.
科学的研究の応用
1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer treatment, this compound has been shown to inhibit the growth and metastasis of cancer cells by blocking the activity of plasminogen activator (PA), an enzyme that is involved in the breakdown of extracellular matrix proteins. This compound has also been shown to have potential applications in thrombosis prevention, as it inhibits the activity of plasmin, an enzyme that is involved in the breakdown of blood clots. Additionally, this compound has been shown to have neuroprotective effects, as it inhibits the activity of glutamate receptors, which are involved in the development of neurodegenerative diseases.
特性
分子式 |
C20H20N2O4 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
1-[3-[(2-ethylphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H20N2O4/c1-2-13-6-3-4-9-17(13)21-19(24)14-7-5-8-16(10-14)22-12-15(20(25)26)11-18(22)23/h3-10,15H,2,11-12H2,1H3,(H,21,24)(H,25,26) |
InChIキー |
ISVDLXNWWWHZCP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3CC(CC3=O)C(=O)O |
正規SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3CC(CC3=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270909.png)

![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270918.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270919.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270922.png)

![2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate](/img/structure/B270924.png)
![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270926.png)
![2-[(4-bromo-3,5-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270927.png)
![2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270928.png)